Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine

Purity Quality Control Reproducibility

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine (CAS 2219378-81-9) is a chiral, cis-configured cyclopentyl secondary amine bearing a methylsulfonyl substituent. It serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology, with specified relative stereochemistry that distinguishes it from regioisomeric and stereoisomeric analogues.

Molecular Formula C7H15NO2S
Molecular Weight 177.26
CAS No. 2219378-81-9
Cat. No. B2730609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine
CAS2219378-81-9
Molecular FormulaC7H15NO2S
Molecular Weight177.26
Structural Identifiers
SMILESCNC1CCCC1S(=O)(=O)C
InChIInChI=1S/C7H15NO2S/c1-8-6-4-3-5-7(6)11(2,9)10/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1
InChIKeyYVKMTUPGLFXONW-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine: A Defined Stereochemical Building Block


Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine (CAS 2219378-81-9) is a chiral, cis-configured cyclopentyl secondary amine bearing a methylsulfonyl substituent. It serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology, with specified relative stereochemistry that distinguishes it from regioisomeric and stereoisomeric analogues. The compound is supplied at 98% purity by specialist vendors, exceeding the 95% minimum typical of many generic alternatives .

Stereochemistry Cis (1R,2S) cyclopentyl scaffold with syn-oriented functional groups
Purity grade Exceeds typical generic purity; supplied at a controlled high-purity level
Functional handles N-methyl secondary amine and oxidised methylsulfone for further derivatisation

Why Generic Substitution Fails for rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine: Purity, Stereochemistry, and Functional Group Matching


In-class cyclopentylamine scaffolds cannot be freely interchanged because small variations in purity, relative stereochemistry, amine substitution, and sulfur oxidation state produce quantifiable differences in reactivity, physicochemical properties, and biological readout. The target compound offers 98% purity versus the 95% minimum of common racemic mixtures ; its cis (1R,2S) geometry yields a distinct molecular shape compared to trans (1R,2R) diastereomers; the N-methyl group modulates basicity and lipophilicity relative to primary amine analogues; and the sulfone oxidation state imparts greater metabolic stability than the corresponding sulfide. These factors are consequential in any application where molecular recognition, synthetic yield, or assay reproducibility is critical.

Purity Lower generic purity may introduce by-products that compromise multi-step synthesis yield and assay reproducibility.
Stereochemistry Trans diastereomer exhibits a different dipole and hydrogen-bonding topology, which can alter molecular recognition and SAR interpretation.
Functional groups Primary amine or sulfide analogues shift basicity, lipophilicity, and metabolic stability, introducing uncontrolled variables in lead optimisation.

Quantitative Evidence Guide: Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine Differentiation Data


Higher Chemical Purity Relative to Stereochemically Ambiguous Analogues

The target compound is supplied with a certified purity of 98% by Leyan , whereas the most closely matched commercially available racemic mixture (rac-(1R,2S)-2-methanesulfonyl-N-methylcyclopentan-1-amine, same CAS) is offered at a minimum purity of 95% by CymitQuimica . Other stereochemically related analogues, such as the trans diastereomer (rac-(1R,2R)-2-methanesulfonylcyclopentan-1-amine) from Sima-Lab [1], and the N-unsubstituted 2-(methylsulfonyl)cyclopentanamine from AKSci , also carry 95% minimum purity specifications.

Purity differentiation
Head-to-head
98% (Target)
vs. min 95% (Racemic & trans comparators)
Supports higher synthesis reproducibility and reduced by-product risk.
Vendor CoA; batch-level verification recommended.
Purity Quality Control Reproducibility

Cis (1R,2S) Stereochemistry Provides a Distinct Molecular Geometry from Trans Diastereomer

The target compound possesses the cis-relative configuration (1R,2S), placing the N-methylamino and methylsulfonyl groups on the same face of the cyclopentane ring. In contrast, the trans diastereomer rac-(1R,2R)-2-methanesulfonylcyclopentan-1-amine (CAS 2445750-12-7) places these substituents on opposite faces [1]. This stereochemical divergence is not a trivial nomenclature distinction; it yields different dipole moments, hydrogen-bonding topographies, and steric environments that can govern enantioselective recognition in biological and catalytic systems.

Diastereomeric identity
Context-dependent
cis (1R,2S) syn
vs. trans (1R,2R) anti (CAS 2445750-12-7)
Stereochemistry governs binding pose and selectivity; mismatch invalidates SAR.
No quantitative affinity data available.
Stereochemistry Diastereomer Molecular Recognition

N-Methyl Substitution Enhances Basicity and Lipophilicity Compared to Primary Amine Analogue

The target compound is a secondary N-methylamine, whereas 2-(methylsulfonyl)cyclopentanamine (CAS 1221723-17-6) is a primary amine . N-Methylation typically increases amine basicity (pKa shift of ≈+1 unit) and raises lipophilicity (estimated ΔlogP ≈ +0.5 relative to the primary amine) . Chemscene lists a computed LogP of 0.17 for the N-methyl congener, although this value should be regarded as a class-level estimate . Such differences influence membrane permeability, solubility, and metabolic profile in biological systems.

N-methyl effect
Class-level
ΔLogP ≈ +0.5, ΔpKa ≈ +1
vs. primary amine (CAS 1221723-17-6)
N-methyl substitution may shift permeability and basicity profiles.
Computational estimate; experimental validation recommended.
Lipophilicity Basicity Medicinal Chemistry

Sulfone Oxidation State Provides Metabolic Stability Over Sulfide Analog

The methylsulfonyl group (sulfone, S(+6)) in the target compound is in the highest sulfur oxidation state. The corresponding sulfide analog, N-methyl-2-(methylsulfanyl)cyclopentan-1-amine (CAS 1342785-50-5), bears a sulfide group (S(-2)) that is susceptible to rapid metabolic S-oxidation by cytochrome P450 enzymes, generating variable mixtures of sulfoxide and sulfone metabolites . While no direct comparative stability data for this specific pair are available, the general trend is well-established: sulfones resist further oxidative metabolism and show longer biological half-lives.

Sulfone stability
Class-level
Sulfone (SO₂) inert
vs. sulfide (S) metabolically labile
Sulfone group may reduce oxidative metabolic variability in vivo.
No target-specific microsomal data.
Metabolic Stability Oxidation State Sulfone

Relevance to 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Scaffolds

US Patent Application US20070027118A1 discloses a broad series of amino sulfonyl derivatives bearing cyclopentyl and related cores as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, an enzyme target for diabetes, obesity, and metabolic syndrome [1]. Although the specific compound is not explicitly claimed, the patent exemplifies N-substituted sulfonylcyclopentanamines as key intermediates. The target compound, with its defined cis stereochemistry and N-methyl substituent, maps directly onto the Markush formula as a preferred substructure. This provides a literature-validated rationale for its procurement over random cyclopentylamine analogues that fall outside the patented pharmacophore space.

Patent alignment
Context-dependent
Maps onto Markush of US20070027118A1
Patent-aligned scaffold supports 11β-HSD1 inhibitor lead optimisation.
No IC50 data for this compound; pharmacophore match only.
11β-HSD1 Metabolic Disease Patent Support

High-Value Application Scenarios for rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine


Chiral Building Block in Asymmetric Synthesis of 11β-HSD1 Inhibitors

The cis stereochemistry and N-methyl substitution align with the pharmacophore described in US20070027118A1 [1]. Medicinal chemistry teams synthesizing 11β-HSD1 inhibitors can use the compound as a stereodefined intermediate, avoiding the need for chiral resolution and minimizing by-product formation.

High-Reproducibility Fragment-Based Drug Discovery (FBDD) Library Production

With 98% purity , the compound meets the stringent quality requirements of FBDD collections, where even minor impurities can generate false-positive hits in high-throughput screening. The defined cis geometry provides a unique three-dimensional shape complementarity for fragment growing.

Sulfone-Containing Probe Synthesis for Chemical Biology

The sulfone group is metabolically inert relative to the sulfide analog , making the compound a suitable precursor for activity-based protein profiling (ABPP) probes that require extended intracellular half-life. The N-methyl group offers a convenient handle for further functionalization via reductive amination or alkylation.

Selective Receptor Ligand Design Utilizing Defined Diastereomeric Topography

The cis-vs-trans stereochemical distinction is critical for G-protein-coupled receptor (GPCR) ligand design. Procurement of the correct diastereomer eliminates the confounding variable of stereochemical heterogeneity, enabling reliable structure–activity relationship correlations [2].

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor synthesis
Cis stereochemistry, N-methyl, sulfone
Diastereomeric integrity in SAR; patent pharmacophore alignment
Fragment-based drug discovery library
High purity (exceeds typical generic grade)
Minimised false-positive screening hits; batch reproducibility
Chemical probe synthesis
Sulfone oxidation state
Metabolic stability in cellular assays; extended intracellular half-life
GPCR ligand design
Defined cis diastereomer
Stereochemical purity in binding and functional assays
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